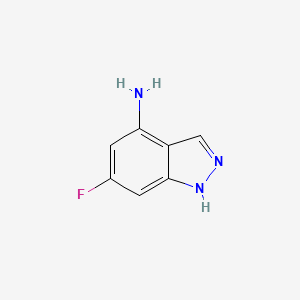

6-Fluoro-1H-indazol-4-amine

CAS No.: 885520-16-1

Cat. No.: VC2391044

Molecular Formula: C7H6FN3

Molecular Weight: 151.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885520-16-1 |

|---|---|

| Molecular Formula | C7H6FN3 |

| Molecular Weight | 151.14 g/mol |

| IUPAC Name | 6-fluoro-1H-indazol-4-amine |

| Standard InChI | InChI=1S/C7H6FN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) |

| Standard InChI Key | RACABEBHSYBESA-UHFFFAOYSA-N |

| SMILES | C1=C(C=C2C(=C1N)C=NN2)F |

| Canonical SMILES | C1=C(C=C2C(=C1N)C=NN2)F |

Introduction

Chemical Properties and Structure

6-Fluoro-1H-indazol-4-amine (CAS No. 885520-16-1) is a crystalline compound with the molecular formula C7H6FN3 and a molecular weight of 151.14 g/mol . The compound features a bicyclic structure with a pyrazole ring fused to a benzene ring, with strategic functionalization including a fluorine atom at the 6-position and an amino group at the 4-position.

Chemical Identifiers

The compound can be identified using various chemical notations and identifiers, as summarized in Table 1.

| Identifier Type | Value |

|---|---|

| IUPAC Name | 6-fluoro-1H-indazol-4-amine |

| InChI | InChI=1S/C7H6FN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) |

| InChIKey | RACABEBHSYBESA-UHFFFAOYSA-N |

| SMILES | C1=C(C=C2C(=C1N)C=NN2)F |

| CAS Registry Number | 885520-16-1 |

Table 1: Chemical identifiers of 6-Fluoro-1H-indazol-4-amine

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | Not experimentally determined |

| Boiling Point | Predicted: >300°C |

| Solubility | Limited water solubility; soluble in DMSO and other organic solvents |

| Appearance | Yellow to light brown solid |

Table 2: Physical properties of 6-Fluoro-1H-indazol-4-amine

Biological Activities and Mechanisms

Indazole derivatives, including fluorinated ones like 6-Fluoro-1H-indazol-4-amine, have attracted significant interest due to their diverse biological activities. The specific biological profile of 6-Fluoro-1H-indazol-4-amine is still being explored, but insights can be gained from studies on related compounds.

Enzyme Inhibition

Indazole derivatives are known to exhibit enzyme inhibitory activities, particularly against kinases that play crucial roles in cellular signaling pathways. The specific interactions of 6-Fluoro-1H-indazol-4-amine with enzymes may include:

-

Potential inhibition of protein kinases involved in cell proliferation and differentiation

-

Possible interaction with indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism

-

Potential activity against tyrosine kinase fibroblast growth factor receptors (FGFRs)

The presence of the fluorine atom at the 6-position likely enhances binding affinity to target proteins and improves metabolic stability, while the amino group at the 4-position may form hydrogen bonds with specific amino acid residues in the binding pockets of target enzymes.

Applications in Research and Development

Pharmaceutical Applications

6-Fluoro-1H-indazol-4-amine has potential applications in pharmaceutical research and development, particularly as:

Building Block for Drug Candidates

The compound serves as a valuable intermediate in the synthesis of more complex molecules targeting various diseases. Its uniquely positioned fluorine and amino groups provide sites for further functionalization, enabling the creation of libraries of derivatives with potentially enhanced biological activities.

Probe for Studying Biological Mechanisms

Due to its potential interaction with specific enzymes and receptors, the compound could be used as a probe to investigate biochemical pathways and protein-ligand interactions, contributing to a deeper understanding of disease mechanisms.

Applications in Medicinal Chemistry

In medicinal chemistry, 6-Fluoro-1H-indazol-4-amine and its derivatives may have several applications:

Cancer Therapeutics

The compound's potential anti-proliferative properties make it a candidate for development in oncology research. The strategic positioning of the fluorine atom can enhance metabolic stability and target binding, while the amino group provides a handle for further derivatization to optimize potency and selectivity.

Enzyme Inhibitors

As potential kinase inhibitors, derivatives of 6-Fluoro-1H-indazol-4-amine could be developed to target specific signaling pathways implicated in various diseases, including cancer, inflammatory disorders, and neurological conditions.

Structure-Activity Relationships

Understanding the relationship between the structural features of 6-Fluoro-1H-indazol-4-amine and its biological activities is crucial for rational drug design and optimization.

Role of Fluorine Substituent

The fluorine atom at the 6-position contributes significantly to the compound's properties and potential biological activities:

-

Enhanced Metabolic Stability: Fluorine substitution can block metabolic degradation at the substituted position, potentially extending the compound's half-life in vivo.

-

Increased Lipophilicity: The fluorine substituent may enhance membrane permeability, improving cellular uptake.

-

Electronic Effects: Fluorine's high electronegativity influences the electron distribution in the molecule, potentially affecting binding interactions with biological targets.

-

Hydrogen Bonding: Fluorine can act as a hydrogen bond acceptor, potentially forming key interactions with target proteins.

Significance of the Amino Group

The amino group at the 4-position offers:

-

Hydrogen Bonding Capabilities: The primary amine can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

-

Functionalization Site: The amino group provides a versatile handle for further chemical modifications, allowing for the synthesis of more complex derivatives.

-

Solubility Enhancement: The amino group can improve aqueous solubility, an important factor for drug bioavailability.

Comparison with Related Compounds

To better understand the unique properties and potential advantages of 6-Fluoro-1H-indazol-4-amine, it is useful to compare it with structurally related compounds.

Table 3: Comparison of 6-Fluoro-1H-indazol-4-amine with related compounds

Research Challenges and Future Directions

Future Research Directions

Several promising research directions for 6-Fluoro-1H-indazol-4-amine include:

Improved Synthetic Methodologies

Development of more efficient, scalable, and environmentally friendly synthetic routes could make this compound more accessible for research and potential commercial applications.

Comprehensive Biological Evaluation

Detailed studies of the compound's interactions with various biological targets, including enzymes, receptors, and cellular pathways, would provide valuable insights for medicinal chemistry applications.

Derivative Development

Creation and evaluation of libraries of derivatives could lead to compounds with enhanced potency, selectivity, and drug-like properties for various therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume